Asp-Ala-Glu-Phe-Arg-His-Asp-Ser

Description

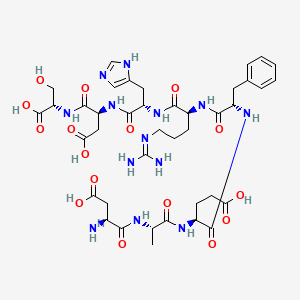

Structure

2D Structure

Properties

Molecular Formula |

C40H57N13O16 |

|---|---|

Molecular Weight |

976.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H57N13O16/c1-19(47-33(62)22(41)14-30(57)58)32(61)48-24(9-10-29(55)56)35(64)50-25(12-20-6-3-2-4-7-20)36(65)49-23(8-5-11-45-40(42)43)34(63)51-26(13-21-16-44-18-46-21)37(66)52-27(15-31(59)60)38(67)53-28(17-54)39(68)69/h2-4,6-7,16,18-19,22-28,54H,5,8-15,17,41H2,1H3,(H,44,46)(H,47,62)(H,48,61)(H,49,65)(H,50,64)(H,51,63)(H,52,66)(H,53,67)(H,55,56)(H,57,58)(H,59,60)(H,68,69)(H4,42,43,45)/t19-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

VKGXBTMAYYOJEI-TUPPIJDUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Structural and Conformational Analysis of Asp Ala Glu Phe Arg His Asp Ser

Advanced Spectroscopic Techniques for Peptide Structure Elucidation

X-ray crystallography is a powerful tool for determining the precise atomic structure of molecules that can be crystallized. While obtaining crystals of a small, flexible peptide alone can be challenging, its structure can be resolved when it forms a complex with a larger protein.

A significant study successfully determined the crystal structure of Asp-Ala-Glu-Phe-Arg-His-Asp-Ser (DAEFRHDS) in a complex with Phospholipase A2 (PLA₂) from the venom of the Andaman Cobra subspecies Naja naja sagittifera. mdpi.comnih.gov The structure was resolved to a high resolution of 2.0 Å, providing a detailed view of the peptide's conformation when bound to the enzyme. mdpi.comresearchgate.net The crystallographic data for this complex is available in the Protein Data Bank (PDB) under the accession code 3JQ5. mdpi.comrcsb.org

In this complex, the peptide is positioned within the hydrophobic substrate-binding channel of the PLA₂ enzyme. mdpi.comresearchgate.net The interaction is stabilized by a network of hydrogen bonds and van der Waals forces. mdpi.comnih.gov The final refined model includes 909 protein atoms, 68 peptide atoms, one calcium ion, and 99 water molecules, with excellent geometric quality. mdpi.com The electron density map for all eight residues of the peptide was well-defined, allowing for accurate placement of the atoms. mdpi.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| PDB Code | 3JQ5 | mdpi.comnih.govrcsb.org |

| Resolution | 2.0 Å | mdpi.comnih.govresearchgate.net |

| Space Group | P 41 | rcsb.org |

| Unit Cell Dimensions | ||

| a, b (Å) | 42.795 | rcsb.org |

| c (Å) | 65.832 | rcsb.org |

| α, β, γ (°) | 90 | rcsb.org |

| Refinement Statistics | ||

| R.m.s. deviation (bond lengths) | 0.009 Å | mdpi.com |

| R.m.s. deviation (bond angles) | 1.1° | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the structure and dynamics of peptides and proteins in solution, providing an advantage over solid-state methods by examining molecules in a more physiologically relevant environment. While less is known about the structure of the Aβ monomer due to its high aggregation propensity and non-crystalline nature, NMR studies of Aβ fragments have provided valuable insights. nih.govaip.org

NMR studies on various Aβ fragments, including the N-terminal region containing this compound, have revealed that this part of the peptide is largely disordered and flexible. nih.govox.ac.uk Unlike the more structured central and C-terminal regions which often form β-strands, the N-terminus is typically characterized as having a random coil or, in some conditions, a helical conformation. mdpi.comsigmaaldrich.com Solid-state NMR studies on fibrillized Aβ peptides have been crucial in defining the parallel β-sheet organization within amyloid fibrils, though these studies focus on the aggregated state. nih.govpnas.org The conformation of the N-terminal domain is dynamic and can be influenced by the surrounding environment. acs.org

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure content of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations.

CD experiments on monomeric Aβ peptides show that they are typically disordered, with a high percentage of random coil structure (around 70%), along with some β-sheet (~25%) and a small amount of α-helix (~5%). nih.govaip.org The conformation of the peptide, including the this compound sequence, is highly sensitive to environmental factors. For instance, studies on the Aβ(1-16) fragment showed that the peptide adopts a polyproline type II (PPII) helical structure in solution. ucla.edu The addition of copper ions (Cu²⁺) induced a conformational change, weakening the helical structure and promoting the formation of a partial β-sheet conformation. ucla.edu This highlights that the secondary structure of this peptide sequence is not fixed but exists in a dynamic equilibrium that can be shifted by its molecular environment. acs.org

Conformational Dynamics and Stability Research

The biological activity and aggregation propensity of a peptide are intrinsically linked to its conformational dynamics and stability. Research in this area explores the range of shapes a peptide can adopt and how these shapes are influenced by different conditions.

The flexibility of a peptide is determined by the rotational freedom around the single bonds of its backbone, described by torsional angles (phi, ψ). A Ramachandran plot is used to visualize the distribution of these angles and assess the conformational quality of a structure.

In the crystal structure of the this compound peptide complexed with PLA₂, the analysis of its torsional angles provides specific details about its bound conformation. mdpi.comresearchgate.net The study reported that half of the peptide's residue torsional angles fall within the most favored regions of the Ramachandran plot. mdpi.comresearchgate.net Crucially, no residues were found in the disallowed regions, indicating a sterically favorable and stable conformation when interacting with the enzyme. mdpi.comresearchgate.net This contrasts with the high flexibility and multiple conformations the peptide is expected to have when free in solution.

A single peptide in solution does not exist as a single static structure but rather as a collection of interconverting conformations known as a conformational ensemble. The distribution of these conformations is highly dependent on the surrounding environmental conditions.

For the this compound sequence, as part of the larger Aβ peptide, its conformational ensemble is known to be variable. mdpi.com Solution-state studies, primarily using NMR and CD, report that the peptide can adopt a range of conformations, most often a random coil or a helical structure. mdpi.comnih.gov The conformation of Aβ is highly dependent on the environment, with solvent conditions varying from completely polar to non-polar significantly impacting the resulting structure. mdpi.com This is in contrast to the defined β-conformation that peptide fragments often adopt in the aggregated, fibrillar state observed in crystal structures. mdpi.com The interaction with biological membranes can also induce a more ordered, often α-helical, secondary structure in this region of the Aβ peptide. ox.ac.uk This dynamic nature and sensitivity to the environment are critical features of the peptide's behavior.

Molecular Interactions and Recognition Mechanisms Involving Asp Ala Glu Phe Arg His Asp Ser

Protein-Peptide Interaction Research

The study of the interaction between Asp-Ala-Glu-Phe-Arg-His-Asp-Ser and its protein targets provides crucial insights into its potential biological functions. Research has centered on understanding the forces that govern this binding and the structural arrangements that facilitate it.

Research indicates a significant binding affinity between the this compound peptide and Phospholipase A2 (PLA2). mdpi.comnih.gov This high affinity is speculated to have therapeutic potential by competitively reducing the self-aggregation of amyloid-β peptides, a key process in the formation of amyloid plaques associated with Alzheimer's disease. mdpi.comnih.govnih.gov The peptide positions itself effectively within the substrate-binding site of the enzyme. nih.gov While detailed quantitative kinetic data such as association or dissociation rate constants are not extensively reported in the reviewed literature, the structural evidence points towards a stable and specific interaction.

The stability of the this compound and PLA2 complex is maintained by a combination of non-covalent interactions. mdpi.com X-ray crystallography studies have revealed the intricate network of forces at the interface of the peptide and the enzyme.

Hydrogen Bonding: At least nine hydrogen bonds are involved in the interaction between the peptide and the PLA2 molecule. mdpi.com These bonds contribute significantly to the specificity and stability of the complex, anchoring the peptide within the enzyme's binding site.

Van der Waals Forces: A number of Van der Waals interactions also play a crucial role in the binding. mdpi.comnih.gov The hydrophobic nature of the PLA2 binding cavity, which is lined with residues like tryptophan, histidine, aspartic acid, and glycine, facilitates these interactions. mdpi.comnih.gov The non-polar surface of this binding site is thought to influence the folding of the Aβ peptide fragment into a conformation suitable for binding. mdpi.comnih.gov

Below is a table summarizing some of the observed Van der Waals interactions between the peptide and PLA2 residues.

| Peptide Residue | PLA2 Residue |

| Asp1 | Leu2, Tyr3 |

| Ala2 | Trp19, Gly30 |

| Glu3 | Gly32 |

| Phe4 | His48, Asp49 |

| Arg5 | Tyr52 |

| His6 | Cys29, Cys45 |

| Asp7 | Phe5 |

| Ser8 | Ile9 |

This table is generated based on data available in the referenced literature. nih.gov

Specific Protein Targets and Modulatory Effects

The primary and most studied protein target for the this compound peptide is Phospholipase A2. mdpi.comnih.gov Understanding this interaction is key to elucidating the peptide's role in physiological and pathological contexts.

Phospholipase A2 enzymes are involved in a variety of cellular processes, including inflammation and neuronal growth. mdpi.com Unregulated PLA2 activity can lead to the overproduction of pro-inflammatory mediators, which is a characteristic of several neurological diseases. mdpi.com The peptide this compound has been shown to interact directly with a Group I PLA2 purified from the venom of the Andaman Cobra subspecies Naja naja sagittifera. mdpi.comnih.gov

The three-dimensional structure of the complex formed between this compound and PLA2 has been determined by X-ray crystallography to a resolution of 2.0 Å (PDB ID: 3JQ5). mdpi.comnih.govnih.gov This structural analysis provides a detailed view of the binding mode.

The final structural model includes the protein, the peptide molecule, a calcium ion (Ca²⁺), and associated water molecules. mdpi.com The Ca²⁺ ion is located in the calcium-binding loop of PLA2 and is considered essential for the catalytic activity of secretory PLA2s. mdpi.comnih.gov

By occupying the hydrophobic substrate-binding site, the this compound peptide is thought to act as a modulator of PLA2 activity. mdpi.comnih.gov The binding of this peptide fragment to the active site would likely inhibit the enzyme by preventing its natural substrate, phospholipids, from accessing the catalytic residues.

The unregulated activity of PLA2 is linked to neuroinflammatory processes through the release of arachidonic acid and the subsequent production of eicosanoids. nih.gov By binding to PLA2, the peptide could potentially temper this inflammatory cascade. mdpi.com This interaction provides a structural basis for a potential therapeutic strategy aimed at reducing the neuroinflammation associated with conditions like Alzheimer's disease. mdpi.com The higher affinity of the Aβ fragment for PLA2 might decrease the likelihood of Aβ-Aβ interactions, thereby reducing the aggregation that leads to plaque formation. mdpi.comnih.govnih.gov

Other Potential Protein-Protein Interaction Modulators

Research has focused on the interaction between this compound and phospholipase A2 (PLA2), an enzyme implicated in neuronal growth and inflammatory responses in the brain. nih.govmdpi.com The structural analysis of this peptide in complex with PLA2 from the venom of the Andaman Cobra reveals specific molecular interactions that modulate the protein's function. nih.gov This interaction is considered a model for understanding how Aβ peptide fragments might associate with proteins involved in the neuropathology of Alzheimer's disease. nih.govmdpi.com The binding of the peptide to the hydrophobic substrate-binding site of PLA2 suggests a potential therapeutic avenue where such interactions could reduce Aβ-Aβ aggregation and subsequent plaque formation. nih.govmdpi.com

The study of this peptide-protein complex was undertaken as a reductionist approach to understand the structural conformations that the N-terminal fragment of the Aβ peptide can adopt. nih.gov The interaction is characterized by a combination of hydrogen bonds and van der Waals forces, which stabilize the peptide within the enzyme's binding channel. nih.govmdpi.com

Receptor Binding Studies and Ligand-Receptor Interactions

Detailed structural elucidation through X-ray crystallography has provided a high-resolution view of the binding between the peptide this compound and phospholipase A2. nih.gov The peptide is positioned within the hydrophobic channel of the enzyme, fitting into the substrate-binding site. mdpi.com

The C-terminal serine residue of the peptide plays a crucial role in anchoring the peptide to the active site of PLA2 through hydrogen bonding. mdpi.com Specifically, the oxygen atom (Oγ) of Serine-8 forms hydrogen bonds with the active site residue Aspartic acid-49 (Oδ1) and with the backbone of Glycine-30 in the calcium-binding loop. mdpi.com Furthermore, the backbone oxygen of Serine-8 is directly hydrogen-bonded to Histidine-48 (Nδ1). mdpi.com These direct hydrogen bonds with active site residues are pivotal for the interaction. mdpi.com

While the peptide itself is polar, its interaction with PLA2 is dominated by non-polar, van der Waals contacts within the hydrophobic channel. mdpi.com The conformation of the bound peptide appears to be significantly influenced by these interactions with the protein. mdpi.com The arginine residue within the peptide sequence primarily engages in non-polar interactions. mdpi.com

The crystal structure also confirmed the presence of a Ca2+ ion in the calcium-binding loop of PLA2, which is essential for the catalytic activity of secretory PLA2s and stabilizes the loop's conformation. nih.govmdpi.com

The detailed interactions are summarized in the tables below:

Hydrogen Bonds Between Phospholipase A2 and this compound

| Peptide Residue Atom | Protein Residue Atom |

|---|---|

| Ser8 Oγ | Asp49 Oδ1 |

| Ser8 Oγ | Gly30 O |

| Ser8 O | His48 Nδ1 |

Data sourced from a 2014 study published in the International Journal of Molecular Sciences. mdpi.com

Van der Waals Interactions Between Phospholipase A2 and this compound

| Peptide Residue | Interacting Protein Residues |

|---|---|

| Asp1 | Leu2, Phe5, Ile9, Gly15 |

| Ala2 | Leu2, Phe5, Ile9, Cys45 |

| Glu3 | Leu2, Phe5, Ile9, Tyr28, Gly30, Cys45 |

| Phe4 | Tyr28, Gly30, Ser31, Cys45 |

| Arg5 | Tyr28, Cys45 |

| His6 | Tyr28, Cys45, Asp49 |

| Asp7 | His48, Asp49 |

| Ser8 | Gly30, His48, Asp49 |

Data sourced from a 2014 study published in the International Journal of Molecular Sciences. mdpi.com

Biological Activities and Mechanistic Pathways of Asp Ala Glu Phe Arg His Asp Ser

Role as an N-Terminal Fragment of Amyloid-Beta (Aβ) Peptide

Involvement in Amyloid Aggregation Processes

The aggregation of amyloid-beta peptides is a critical event in the development of Alzheimer's disease. The N-terminal fragment, including Asp-Ala-Glu-Phe-Arg-His-Asp-Ser, is involved in this process. Studies have shown that interactions between Aβ peptides can be influenced by this region. For instance, the interaction of this fragment with other molecules, such as phospholipase A2 (PLA2), has been investigated. It is speculated that a higher affinity between the Aβ N-terminal fragment and PLA2 could potentially decrease Aβ-Aβ interactions, thereby reducing amyloid aggregation and plaque formation. nih.govnih.gov

| Research Finding | Implication for Aggregation | Source |

| The N-terminal sequence this compound can interact with phospholipase A2 (PLA2). | This interaction might reduce the self-association of Aβ peptides, potentially inhibiting plaque formation. | nih.govnih.gov |

| The structure of the Aβ N-terminal fragment in a complex with PLA2 has been determined by X-ray crystallography. | Provides a structural basis for understanding how this fragment interacts with other proteins, which could influence aggregation pathways. | nih.govresearchgate.net |

Modulation of Cellular Signaling Pathways

The this compound sequence, as part of the larger Aβ peptide, can influence various cellular signaling pathways. While specific studies on this isolated fragment are limited, research on Aβ peptides provides insights into its potential roles. Aβ peptides are known to interact with cell surface receptors, which can trigger downstream signaling cascades. nih.gov These interactions can lead to changes in intracellular processes, including those related to cell survival, inflammation, and synaptic function. The specific amino acid sequence of this N-terminal fragment may contribute to the binding affinity and specificity of Aβ to different receptors, thereby modulating cellular responses. pubcompare.ai

Interplay with Inflammation and Immune Responses (Pre-clinical Models)

The presence of amyloid-beta plaques in the brain is associated with a robust inflammatory response, characterized by the activation of microglia and astrocytes. nih.gov Aβ peptides, including the N-terminal region, can act as pro-inflammatory agents. nih.govnih.gov Studies have shown that Aβ can stimulate glial cells to produce inflammatory cytokines and other reactive molecules. nih.gov The interaction of the this compound fragment with immune cells and its contribution to the inflammatory cascade is an area of ongoing research. For example, the interaction with phospholipase A2, an enzyme involved in inflammatory responses, highlights a potential direct role for this fragment in neuroinflammation. nih.govresearchgate.net

Broader Biological Functions of Related Peptide Sequences

While the primary focus is on the specific octapeptide, it is also informative to consider the biological functions of related peptide sequences, particularly concerning pathways that are broadly affected by amyloid-beta.

Influence on Nitric Oxide Synthesis Pathways

Amyloid-beta peptides have a complex relationship with nitric oxide (NO) synthesis. NO is a critical signaling molecule in the brain, involved in neurotransmission, blood flow regulation, and immune responses. Aβ has been shown to stimulate nitric oxide production in astrocytes through an NFκB-dependent mechanism. nih.gov This can lead to the generation of reactive nitrogen species and oxidative stress, contributing to neuronal damage. nih.govnih.gov Conversely, some studies suggest that NO may have protective effects against Aβ-induced toxicity under certain conditions. frontiersin.org The influence of specific Aβ fragments on the different nitric oxide synthase (NOS) isoforms (nNOS, eNOS, and iNOS) is an important area of investigation to understand the multifaceted role of Aβ in the brain. frontiersin.orgtandfonline.com

pH Buffering Capacities in Physiological Environments

The structure of this compound, containing multiple ionizable amino acid residues, suggests a significant capacity to act as a pH buffer in physiological environments. This buffering ability is attributed to the presence of two aspartic acid (Asp) residues, one glutamic acid (Glu) residue, one arginine (Arg) residue, and one histidine (His) residue. Each of these amino acids has a side chain with a specific pKa value, which is the pH at which the group is half-ionized. The presence of both acidic (Asp, Glu) and basic (Arg, His) residues allows the peptide to absorb or release protons, thereby resisting changes in pH.

The buffering capacity of this peptide is most effective near the pKa values of its constituent ionizable groups. In physiological environments, which typically have a pH range of 7.2 to 7.4, the histidine residue, with a pKa of approximately 6.0-6.5, plays a crucial role. nih.govnih.gov As the environmental pH fluctuates around this value, the imidazole (B134444) side chain of histidine can accept or donate a proton, effectively buffering the solution. Studies on histidine-containing peptides have shown that they exhibit pH-dependent activities, with their charge state and biological interactions being significantly influenced by small changes in pH. nih.govnih.gov

| Amino Acid Residue | Ionizable Group | Typical pKa Value | Charge at Physiological pH (~7.4) |

| Aspartic Acid (Asp) | Carboxyl | ~3.9 | Negative |

| Glutamic Acid (Glu) | Carboxyl | ~4.3 | Negative |

| Histidine (His) | Imidazole | ~6.0-6.5 | Neutral/Partially Positive |

| Arginine (Arg) | Guanidinium (B1211019) | ~12.5 | Positive |

| N-terminus (Asp) | α-amino | ~8.0-9.0 | Positive |

| C-terminus (Ser) | α-carboxyl | ~3.0-4.0 | Negative |

Note: The exact pKa values can be influenced by the local microenvironment within the peptide sequence.

Potential Antimicrobial Properties (Pre-clinical Studies)

Emerging evidence from preclinical studies suggests that the amyloid-beta peptide, and by extension its fragments, may possess antimicrobial properties. Research has shown that Aβ exhibits antimicrobial activity against a range of clinically relevant microorganisms. nih.gov In these studies, the antimicrobial potency of Aβ was found to be equivalent to or even greater than that of LL-37, a well-established human antimicrobial peptide. nih.gov

The proposed mechanism for this antimicrobial action involves the formation of ion channels in the membranes of microbes. nih.gov This leads to a disruption of cellular homeostasis, causing membrane depolarization and ultimately cell death. The level of antimicrobial activity observed in brain homogenates from patients with Alzheimer's disease was found to be proportional to the concentration of Aβ peptide present. nih.gov Furthermore, when Aβ was removed from these homogenates using specific antibodies, the antimicrobial activity was significantly reduced, underscoring the peptide's role in this effect. nih.gov

While these studies have primarily focused on the full-length Aβ peptide, the N-terminal region, which includes the this compound sequence, is known to be a metal-binding domain that plays a role in Aβ aggregation, a process linked to its antimicrobial function. researchgate.net The charged and amphipathic nature of this octapeptide sequence could contribute to its ability to interact with and disrupt microbial membranes.

| Study Focus | Key Finding | Implication for this compound |

| Antimicrobial Activity of Aβ | Aβ demonstrates potent antimicrobial activity against various pathogens in preclinical assays. nih.gov | As the N-terminal fragment, this peptide likely contributes to the overall antimicrobial properties of Aβ. |

| Mechanism of Action | Aβ is proposed to form ion channels in microbial membranes, leading to cell lysis. nih.gov | The charged and structural characteristics of the octapeptide may facilitate membrane interaction and disruption. |

| Aβ Levels and Activity | Antimicrobial activity in brain tissue correlates with Aβ concentration. nih.gov | Suggests a direct role for Aβ and its fragments in host defense. |

Role in Cell Adhesion Mechanisms

The this compound peptide contains a specific sequence motif, -Arg-His-Asp-Ser- (RHDS), which has been identified as promoting cell adhesion. nih.gov Research on a larger 109-amino-acid C-terminal fragment of the amyloid precursor protein (APP), which includes this sequence, demonstrated its ability to promote cell attachment. nih.gov

Further investigation using synthetic peptides pinpointed the tetrapeptide RHDS as the active sequence responsible for this adhesion-promoting activity. nih.gov The mechanism of this interaction is thought to involve integrin-like surface receptors. The adhesion mediated by the RHDS sequence was found to be dependent on the presence of bivalent cations and could be blocked by the RHDS tetrapeptide itself, as well as by the well-known cell adhesion motif Arg-Gly-Asp-Ser (RGDS) and by antibodies against the β1 integrin subunit. nih.gov

These findings suggest that the this compound peptide, through its C-terminal RHDS sequence, can modulate cell-cell or cell-matrix interactions. This activity is significant as N-cadherin, another crucial cell adhesion molecule, is known to be affected by amyloid-beta, suggesting a complex interplay in synaptic function and pathology. nih.gov

| Adhesion Motif | Key Research Finding | Proposed Mechanism |

| -Arg-His-Asp-Ser- (RHDS) | The RHDS sequence within a larger APP fragment promotes cell adhesion. nih.gov | Interaction with integrin-like surface receptors, dependent on bivalent cations. nih.gov |

| Inhibition Studies | Adhesion is blocked by synthetic RHDS and RGDS peptides, and anti-β1 integrin antibodies. nih.gov | Confirms the specificity of the interaction and the involvement of integrins. |

Peptide Synthesis Methodologies and Optimization Strategies for Asp Ala Glu Phe Arg His Asp Ser

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most widely employed method for the synthesis of peptides like Asp-Ala-Glu-Phe-Arg-His-Asp-Ser. frontiersin.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. researchgate.net The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing and filtration, thus avoiding complex purification steps after each coupling. researchgate.net However, the synthesis of hydrophobic and aggregation-prone sequences, such as those found in Aβ peptides, can be challenging even with SPPS. nih.gov

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the predominant approach in modern SPPS. frontiersin.org The Fmoc group protects the N-terminus of the amino acid and is cleaved under mild basic conditions, typically with piperidine (B6355638), which preserves the acid-labile side-chain protecting groups. This orthogonality is a major advantage over the older Boc/Bzl strategy. nih.gov

The synthesis of sequences containing multiple acidic (Asp, Glu) and basic (Arg, His) residues, such as this compound, requires careful selection of side-chain protecting groups to prevent side reactions. For instance, aspartimide formation, a common side reaction involving aspartic acid, especially in Asp-Ser and Asp-Gly sequences, can be problematic. nih.gov This can be mitigated by using optimized protecting groups and coupling conditions.

Recent advancements have focused on improving the efficiency and sustainability of Fmoc-SPPS. This includes the use of novel coupling reagents and green solvents. For example, the combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to allow for the use of side-chain unprotected arginine and histidine in more environmentally friendly solvents, which can improve the atom economy of the synthesis. researchgate.netrsc.org

Table 1: Key Features of Fmoc-Based SPPS

| Feature | Description | Relevance to this compound |

|---|---|---|

| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | Standard protection, removed with mild base. |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt, Pbf) | Crucial for preventing side reactions on Asp, Glu, Arg, and His residues. |

| Deprotection | Typically 20% piperidine in DMF | Mild conditions preserve acid-sensitive side-chain protecting groups. |

| Coupling Reagents | HBTU/HOBt, HATU/DIPEA, DIC/Oxyma | Activation of the carboxylic acid for amide bond formation. |

| Challenges | Aggregation, aspartimide formation | The sequence contains aggregation-prone regions and an Asp-Ser motif. nih.gov |

One of the most significant challenges in the SPPS of Aβ fragments is the tendency of the growing peptide chain to aggregate on the solid support, which can lead to incomplete coupling and deprotection reactions. nih.gov The this compound sequence contains an Asp-Ser motif, which is known to be prone to aggregation and aspartimide formation. nih.gov

To overcome this, pseudoproline dipeptides have been developed as powerful tools. nih.gov These are dipeptides where a serine or threonine residue is reversibly protected as a proline-like oxazolidine (B1195125) structure. nih.gov The introduction of a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH, disrupts the interchain hydrogen bonding that leads to aggregation by inducing a "kink" in the peptide backbone. researchgate.netnih.gov This improves the solvation of the peptide chain and enhances the efficiency of subsequent coupling reactions. nih.gov The native serine residue is regenerated during the final acid-mediated cleavage from the resin. nih.gov

The automation of SPPS has revolutionized the synthesis of peptides, making it a faster and more reliable process. rsc.org Automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling without manual intervention, which significantly reduces the potential for human error. rsc.org Modern automated synthesizers, including those that utilize microwave energy to accelerate reaction times, can dramatically shorten the time required to synthesize complex peptides like Aβ fragments. frontiersin.orgnih.gov For example, a microwave-assisted Fmoc/tBu SPPS protocol has been reported to synthesize the full-length Aβ1-42 peptide in under four hours. frontiersin.orgnih.gov This level of automation and efficiency is highly beneficial for producing the quantities of peptide needed for extensive research.

Liquid-Phase Peptide Synthesis Approaches

While SPPS is the dominant method, liquid-phase peptide synthesis (LPPS) represents an alternative strategy. In LPPS, the reactions are carried out in solution, and the product is purified after each step, typically by crystallization. This can be a more time-consuming and labor-intensive process compared to SPPS. However, it can be advantageous for the large-scale synthesis of shorter peptides and for instances where SPPS is problematic.

In a convergent LPPS approach, smaller peptide fragments can be synthesized in solution and then joined together to form the final, larger peptide. This can help to mitigate some of the challenges associated with the stepwise synthesis of long and difficult sequences. For the synthesis of a peptide like this compound, one could envision synthesizing smaller di- or tri-peptide fragments in solution and then coupling them to complete the sequence. However, due to the hydrophobic nature and aggregation tendency of Aβ-related peptides, solution-phase methods are generally less favored than SPPS. nih.gov Recent studies have explored liquid-liquid phase separation as a phenomenon related to Aβ aggregation, which underscores the challenges of handling these peptides in solution. nih.gov

Advanced Synthetic Strategies

To address the limitations of traditional stepwise synthesis, more advanced strategies have been developed, with ligation chemistry being a prominent example.

Native Chemical Ligation (NCL) is a powerful technique that allows for the coupling of two unprotected peptide fragments in solution. nih.gov This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov The initial chemoselective reaction forms a thioester-linked intermediate, which then undergoes a spontaneous intramolecular rearrangement to form a native peptide bond at the ligation site.

For the synthesis of long peptides like the full Aβ sequence, a combination of SPPS and NCL can be employed. nih.gov For instance, the N-terminal fragment of Aβ (e.g., residues 1-29) can be prepared as a C-terminal thioester, while the C-terminal fragment (containing residues 30-40, which includes a sequence similar to the target peptide) can be synthesized with an N-terminal cysteine (by replacing another amino acid like Alanine (B10760859) at position 30). nih.gov These two fragments can then be ligated, and the cysteine can be subsequently desulfurized back to the native alanine residue. nih.gov This approach allows for the synthesis and purification of smaller, more manageable fragments, thereby circumventing many of the problems associated with the stepwise synthesis of the full-length, aggregation-prone peptide. nih.gov

Microwave-Assisted Peptide Synthesis

Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) has emerged as a powerful technique for accelerating the synthesis of peptides, including challenging sequences like those found in Aβ fragments. nih.govambiopharm.com The application of microwave energy significantly reduces reaction times for both the coupling of amino acids and the removal of the temporary Fmoc (9-fluorenylmethoxycarbonyl) protecting group. nih.gov This acceleration is attributed to the efficient and uniform heating of the solvent and resin matrix, which can disrupt peptide aggregation, a common issue in SPPS that can lead to truncated or deleted sequences. frontiersin.org

For the synthesis of this compound, a standard Fmoc/tBu (tert-butyl) strategy would be employed on a solid support like ChemMatrix resin. nih.govresearchgate.net Microwave energy can decrease the time for most amino acid coupling steps to as little as 5 minutes and Fmoc deprotection to 3 minutes. nih.gov However, specific residues within this sequence require careful optimization to prevent side reactions. The histidine (His) residue is particularly susceptible to racemization at elevated temperatures. nih.gov Therefore, a common optimization strategy involves performing the coupling of Fmoc-His(Trt)-OH at room temperature while utilizing microwave heating for the other amino acid coupling and deprotection steps. frontiersin.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Parameters for a Representative Aβ Fragment

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |

| Coupling Time | 1-2 hours | 5-10 minutes |

| Deprotection Time | 20-30 minutes | 3-5 minutes |

| Typical Temperature | Room Temperature | Up to 86°C (with exceptions for sensitive residues) |

| Overall Synthesis Time | ~48 hours | ~15 hours |

| Crude Purity | Variable, often lower due to aggregation | Generally higher, up to 78% reported for Aβ(1-42) nih.gov |

This table presents generalized data based on the synthesis of longer Aβ peptides, which is directly relevant to the synthesis of the this compound fragment. frontiersin.orgnih.gov

Chemo-selective Conjugation Chemistry

Chemo-selective conjugation allows for the site-specific modification of the this compound peptide, enabling the introduction of probes, labels, or other molecules to study its biological function. The diverse functional groups present in the side chains of its constituent amino acids offer multiple handles for such modifications.

N-terminal and Aspartic/Glutamic Acid Modification: The N-terminal α-amino group and the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu) are common sites for conjugation. For instance, the N-terminal amine of Asp-1 can be selectively modified with molecules like cholesterol oxidation products to study their effects on peptide aggregation. nih.gov

Arginine and Histidine Modification: The guanidinium (B1211019) group of arginine (Arg) and the imidazole (B134444) ring of histidine (His) can also be targeted for specific chemical reactions, although this is less common than modification at amine or carboxyl sites.

Serine Phosphorylation: The serine (Ser) residue at position 8 is a known site for post-translational modification, specifically phosphorylation. aging-us.comnih.govfrontiersin.org The synthesis of a phosphorylated version of this peptide, pSer8-Aβ(1-8), is critical for investigating the role of this modification in the early stages of Alzheimer's disease pathology. aging-us.com This is typically achieved by incorporating a pre-phosphorylated serine building block, Fmoc-Ser(PO(OBzl)OH)-OH, during SPPS.

Table 2: Potential Chemo-selective Conjugation Sites in this compound

| Amino Acid Residue | Functional Group | Potential Modification |

| Asp-1 (N-terminus) | α-amino group | Acylation, Alkylation, Biotinylation, Fluorophore labeling |

| Asp-1, Glu-3, Asp-7 | Carboxyl group | Amidation, Esterification |

| Arg-5 | Guanidinium group | Modification with dicarbonyl compounds |

| His-6 | Imidazole ring | Alkylation, Acylation |

| Ser-8 | Hydroxyl group | Phosphorylation, Glycosylation, Esterification |

Purification and Characterization Methodologies for Synthetic Peptides

Following synthesis and cleavage from the solid support, the crude this compound peptide requires purification to remove byproducts such as truncated sequences, deletion sequences, and residual protecting groups. The standard and most effective method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov

The crude peptide is typically dissolved in a suitable solvent, often containing a denaturant like urea (B33335) or a basic solution like 0.1% ammonium (B1175870) hydroxide (B78521) to prevent aggregation, and then injected into an RP-HPLC system. nih.govnih.gov A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent (like acetonitrile) in water, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). acs.org Fractions are collected and analyzed for purity.

The identity and purity of the collected fractions are confirmed using mass spectrometry, typically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry. nih.govresearchgate.net These techniques provide the precise molecular weight of the synthesized peptide, confirming that the correct sequence has been produced. Analytical RP-HPLC is then used to determine the final purity of the pooled fractions, which should ideally be greater than 95% for use in biological assays. nih.gov

Table 3: Typical Purification and Characterization Data for a Synthetic Aβ Fragment

| Technique | Parameter | Typical Result for this compound |

| Preparative RP-HPLC | Stationary Phase | C18 |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Elution | Gradient of Mobile Phase B | |

| Analytical RP-HPLC | Purity Assessment | >95% |

| Mass Spectrometry (MALDI-TOF) | Theoretical Mass | ~994.0 Da |

| Observed Mass | Confirmation of theoretical mass ± 1 Da |

Future Directions and Emerging Research Avenues for Asp Ala Glu Phe Arg His Asp Ser

Advanced Computational Approaches for Peptide Discovery

The discovery and design of therapeutic peptides are increasingly driven by sophisticated computational methods. These in silico strategies offer a more systematic alternative to the often serendipitous discovery of naturally occurring peptides. nih.gov Future research on Asp-Ala-Glu-Phe-Arg-His-Asp-Ser and related peptides will likely benefit from a new generation of computational tools that can predict bioactivity and optimize peptide structures.

Advanced computational approaches are moving beyond simple sequence analysis to incorporate complex structural and dynamic properties. Machine learning and deep learning models, for instance, are being trained on vast datasets to predict a peptide's properties and biological activities directly from its sequence. nih.govyoutube.com These methods can learn the intricate relationships between a peptide's structure and its function, guiding the design of new sequences with desired characteristics. youtube.com For peptides like this compound, which may interact with multiple biological targets, these tools can help prioritize experimental testing and accelerate the discovery process. uwindsor.ca

Rational peptide design is another area of intense computational development. tandfonline.com Tools like Rosetta are used to design rigidly structured peptide macrocycles, which can overcome the conformational flexibility that often limits the efficacy of linear peptides. tandfonline.com By starting with a target protein structure, these methods can design new peptides with high affinity and specificity. nih.govresearchgate.net Such approaches could be invaluable for designing modulators of the protein-protein interactions involving the Aβ peptide.

Table 1: Advanced Computational Tools in Peptide Research

| Tool/Method | Application | Potential Relevance for this compound |

| Machine Learning/Deep Learning | Predicts bioactivity and properties from sequence. nih.govyoutube.com | Predicting potential new biological activities or interaction partners. |

| Molecular Dynamics (MD) Simulations | Simulates peptide folding and binding interactions. tandfonline.com | Understanding the conformational dynamics and binding mode to targets like phospholipase A2. |

| Rosetta | Designs rigidly folded peptide macrocycles. tandfonline.com | Engineering more stable and potent analogs of the peptide. |

| FlexPepDock | Predicts peptide-protein docking conformations. tandfonline.com | Modeling the interaction with known and novel protein targets. |

| Open-access screening tools | Screens vast libraries of short peptides against a protein target. uwindsor.ca | Identifying other small peptide fragments that may have similar or opposing biological effects. |

Integration of Omics Data in Peptide Research

The "omics revolution," encompassing genomics, transcriptomics, proteomics, and metabolomics, provides a treasure trove of data for discovering novel bioactive peptides. frontiersin.orgfrontiersin.org Integrating these multi-omics datasets offers a holistic view of biological systems, allowing researchers to connect genetic information to functional peptide products. youtube.com

For a peptide like this compound, which is a fragment of the larger amyloid precursor protein (APP), proteogenomics—the integration of proteomics and genomics data—is particularly relevant. This approach can identify all peptides derived from a specific gene, including those generated by proteolytic cleavage, which are often missed by traditional genomic analysis alone. nih.gov

Peptidomics, the direct and large-scale study of endogenous peptides, combined with other omics data, can reveal the context in which specific peptide fragments are generated and their potential roles. frontiersin.org For example, integrating transcriptomic and proteomic data can identify the specific proteases responsible for cleaving APP to produce various Aβ fragments under different cellular conditions. Furthermore, metabolomics can help understand the downstream effects of these peptides on cellular pathways. nih.gov This integrated approach is crucial for moving from identifying a peptide sequence to understanding its complete biological significance. youtube.comnih.gov

Table 2: Application of Omics Technologies in Peptide Research

| Omics Technology | Data Provided | Application in Peptide Research |

| Genomics | DNA sequence, gene variants | Identifies the precursor protein gene (e.g., APP). nih.gov |

| Transcriptomics | RNA expression levels | Reveals expression levels of precursor proteins and processing enzymes. frontiersin.org |

| Proteomics | Protein identification and quantification | Confirms the presence of precursor proteins and their fragments. nih.gov |

| Peptidomics | Direct identification of endogenous peptides | Validates the in vivo existence of peptides like this compound. frontiersin.org |

| Metabolomics | Small molecule profiles | Uncovers metabolic pathways affected by peptide activity. nih.gov |

Development of Novel Methodologies for Peptide Characterization

Accurate characterization of a peptide's structure, purity, and conformation is fundamental to understanding its function. resolvemass.ca Research on this compound will continue to benefit from and drive the development of more sensitive and comprehensive analytical techniques.

Mass Spectrometry (MS) remains a cornerstone technique, providing precise molecular weight determination and sequence confirmation. resolvemass.caresolvemass.ca Advanced MS-based methods, such as tandem mass spectrometry (MS/MS), are essential for de novo sequencing and identifying post-translational modifications. ijsra.netbiopharmaspec.com Techniques like native mass spectrometry can also provide insights into non-covalent interactions and the structure of peptide-protein complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for determining the three-dimensional structure of peptides in solution. resolvemass.caijsra.net It provides atomic-level information on peptide folding and conformational dynamics, which is critical for understanding how this compound interacts with its binding partners. ijsra.net

Chromatographic and Spectroscopic Techniques also play vital roles. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and detecting impurities. resolvemass.ca Circular Dichroism (CD) spectroscopy is a rapid method for analyzing a peptide's secondary structure, such as α-helices and β-sheets, and monitoring conformational changes under different conditions. resolvemass.caijsra.net

Table 3: Key Methodologies for Peptide Characterization

| Technique | Primary Use | Information Provided |

| Mass Spectrometry (MS) | Molecular weight and sequence analysis resolvemass.caijsra.net | Sequence verification, PTM identification, impurity profiling. ijsra.netbiopharmaspec.com |

| Nuclear Magnetic Resonance (NMR) | 3D structure determination in solution resolvemass.caijsra.net | Atomic-level structure, conformational dynamics, interaction mapping. resolvemass.caijsra.net |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation resolvemass.ca | Quantifying purity, detecting and isolating impurities. resolvemass.ca |

| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis resolvemass.ca | Determining α-helix and β-sheet content, analyzing folding patterns. resolvemass.ca |

| Amino Acid Analysis (AAA) | Compositional verification resolvemass.ca | Confirms the amino acid composition and quantity. resolvemass.ca |

Exploration of Related Peptide Fragments and Their Biological Relevance

The peptide this compound is a proteolytic fragment of a larger precursor protein. mdpi.com Many proteins are now understood to be sources of encrypted bioactive peptides that are released through enzymatic hydrolysis. researchgate.netnih.gov A significant future direction is the systematic exploration of other fragments derived from the same precursor and their potential biological activities.

The source of this compound is the N-terminus of the Aβ peptide, which itself is cleaved from the much larger Human Serum Albumin (HSA). mdpi.commdpi.com HSA is a transport protein that binds to a wide variety of molecules, including fatty acids, hormones, and drugs. mdpi.comsigmaaldrich.com The processing of HSA can release various peptide fragments, and studying these fragments is a promising research avenue. nih.gov

Research has shown that different fragments of a single protein can have distinct, and sometimes opposing, biological effects. researchgate.net For example, various food-derived peptides have been shown to possess antimicrobial, antihypertensive, or antioxidant properties. nih.gov Therefore, a comprehensive investigation into the peptidome derived from HSA is warranted. This would involve identifying other naturally occurring fragments and synthesizing them to test for a range of biological activities, such as immunomodulatory, antimicrobial, or cell-signaling effects. mdpi.com This "fragment-based" approach could uncover novel bioactive peptides with therapeutic potential, expanding our understanding of the functional roles of protein fragments far beyond their connection to the parent protein's primary function. mdpi.com

Q & A

Q. How can FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide DAEFRHDS hypothesis generation?

- Methodological Answer : Frame hypotheses around understudied roles (e.g., DAEFRHDS in tau phosphorylation). Assess feasibility via pilot studies using commercial ELISA kits. For ethical compliance, prioritize in vitro models before primate studies. Use tools like STRING-DB to identify novel interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.